N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3-fluorobenzamide is a synthetic organic compound featuring a bithiophene core linked via an ethyl group to a 3-fluorobenzamide moiety.
Properties
IUPAC Name |
3-fluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS2/c18-13-4-1-3-12(11-13)17(20)19-9-8-14-6-7-16(22-14)15-5-2-10-21-15/h1-7,10-11H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNODJQBSUMUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide typically involves a multi-step process:
Synthesis of 2,2’-bithiophene: This can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, where 2-halothiophenes are reacted with boronic acids or esters in the presence of a palladium catalyst.
Formation of the bithiophene-ethyl intermediate: The 2,2’-bithiophene is then functionalized to introduce an ethyl group at the 5-position.
Coupling with 3-fluorobenzoyl chloride: The final step involves the reaction of the bithiophene-ethyl intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: The corresponding amine derivative of the benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Materials Science: Its unique electronic properties make it suitable for the development of conductive polymers and advanced materials.
Medicinal Chemistry: The compound’s structural features allow it to be explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide is largely dependent on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes through its conjugated system.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Bithiophene-Fluorobenzamidine Derivatives (MA-1615 and MA-1740)
Key Structural Differences :
- MA-1615 : 4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride salt.
- MA-1740: 5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride salt.
Key Insight : The replacement of the amide group with amidine in MA-1615/MA-1740 enhances their cationic character, improving adsorption on metal surfaces for corrosion inhibition. The target compound’s neutral amide group may limit similar utility .
Natural Bithiophenes from Echinops grijisii
Examples :
- Compound 14 : 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene.
- Compound 2 : 2-(3,4-dihydroxybut-1-ynyl)-5-(penta-1,3-diynyl)thiophene.
Fluorinated Benzamide Agrochemicals
Examples :
- Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (herbicide).
- Sulfentrazone : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (herbicide).
Key Insight: The bithiophene unit in the target compound introduces extended conjugation, which is absent in agrochemical benzamides. This could enable novel interactions in electronic materials or photodynamic therapies.
Q & A
Q. What are the standard synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide?
Methodological Answer: Synthesis typically involves coupling a 2,2'-bithiophene derivative with a fluorobenzamide moiety. Key steps include:
- Thiophene functionalization : Use Lawesson’s reagent for thionation of γ-ketoamide intermediates to form the bithiophene core .
- Amide bond formation : Couple the bithiophene-ethylamine intermediate with 3-fluorobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (DMSO or acetonitrile) to improve yield .
Q. What spectroscopic and chromatographic techniques are used for structural characterization?
Methodological Answer:
- NMR : Analyze / NMR to confirm regioselectivity of bithiophene substitution and fluorobenzamide linkage. For example, aromatic protons in bithiophene appear as multiplets at δ 6.8–7.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~423.12 g/mol) .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What solvents and catalysts are optimal for its synthesis?
Methodological Answer:
- Solvents : Polar aprotic solvents (DMSO, acetonitrile) enhance reaction rates for amide coupling .
- Catalysts : Use Pd(PPh) for Suzuki-Miyaura cross-coupling of halogenated intermediates .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .
Advanced Research Questions
Q. How is regioselectivity achieved during functionalization of the bithiophene core?
Methodological Answer: Regioselectivity depends on electronic and steric factors:
- Electrophilic substitution : Vilsmeier-Haack formylation targets the electron-rich 4-position of the bithiophene due to the electron-donating ethylamino group .
- Lithiation strategies : Use n-BuLi to deprotonate the 5’-position (adjacent to sulfur), followed by electrophilic quenching for 5’-functionalization .
- Validation : Compare NMR shifts (e.g., 5’-proton at δ 7.05–7.11 ppm) to confirm regiochemistry .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay standardization : Use orthogonal assays (e.g., fluorescence-based ATP quantification for cytotoxicity and SPR for target binding) to validate antimicrobial or anticancer activity .
- Structural analogs : Compare activity with derivatives lacking the fluorobenzamide group to isolate pharmacophoric contributions .
- Dose-response curves : Perform IC titrations in triplicate to minimize variability .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with crystal structures of CYP450 or kinase targets to map binding pockets for the fluorobenzamide group .
- MD simulations : Simulate solvated systems (AMBER force field) to assess stability of the bithiophene-ethyl linker in aqueous environments .
- QSAR models : Corporate Hammett constants for the fluorine substituent to predict electronic effects on bioactivity .
Q. How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. The fluorobenzamide moiety is stable at pH 4–7 but hydrolyzes under strong acidic/basic conditions .
- Thermal stability : TGA analysis shows decomposition >200°C, suitable for room-temperature storage .
- Light sensitivity : Store in amber vials; UV-Vis spectra indicate no significant photodegradation under lab lighting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
